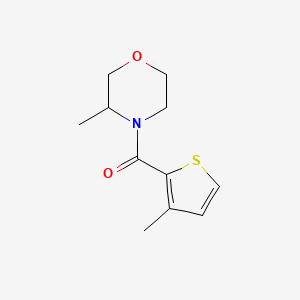![molecular formula C14H12Cl2N2O B7511295 N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511295.png)
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide, also known as ABT-594, is a synthetic compound that has been the subject of significant scientific research due to its potential as a painkiller. ABT-594 is a nicotinic acetylcholine receptor agonist, meaning it activates certain receptors in the brain and nervous system that are involved in the perception of pain.
科学研究应用
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been the subject of numerous scientific studies, primarily focused on its potential as a painkiller. It has been shown to be effective in animal models of acute and chronic pain, including neuropathic pain and inflammatory pain. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has also been studied for its potential use in treating addiction, as it has been shown to reduce the rewarding effects of drugs such as nicotine and cocaine.
作用机制
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide acts on nicotinic acetylcholine receptors in the brain and nervous system, specifically those containing the alpha4 and beta2 subunits. Activation of these receptors leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the perception of pain and reward. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a unique binding profile that allows it to selectively activate these receptors without causing significant side effects.
Biochemical and Physiological Effects
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, and to inhibit the activation of glial cells in the nervous system. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has also been shown to have analgesic effects that are independent of opioid receptors, suggesting that it may have a unique mechanism of action compared to other painkillers.
实验室实验的优点和局限性
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide has a number of advantages for use in lab experiments. It has been shown to be effective in a wide range of animal models of pain, and its unique mechanism of action makes it a valuable tool for studying the nicotinic acetylcholine receptor system. However, there are also limitations to its use. N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide is a synthetic compound that may not accurately reflect the complexity of natural pain pathways, and its effects may differ between animal models and humans.
未来方向
There are several potential future directions for research on N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. One area of interest is the development of more selective agonists for specific nicotinic acetylcholine receptor subtypes, which could lead to more targeted pain treatments with fewer side effects. Another area of interest is the potential use of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide in combination with other painkillers, such as opioids, to enhance their effectiveness while reducing their side effects. Finally, further research is needed to better understand the long-term effects of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide and its potential for addiction and abuse.
合成方法
The synthesis of N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide involves several steps, beginning with the reaction of 3,4-dichlorotoluene with sodium methoxide to form the corresponding carbanion. This intermediate is then reacted with methyl nicotinate to form the desired product, N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide. The final product is purified using a combination of chromatography and recrystallization techniques.
属性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-18(14(19)13-4-2-3-7-17-13)9-10-5-6-11(15)12(16)8-10/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWANKNYVYNFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dichlorophenyl)methyl]-N-methylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[2-(Dimethylamino)pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7511259.png)

![N-methyl-N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7511302.png)


![5-[(3,5-Dimethylpiperidin-1-yl)methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B7511328.png)